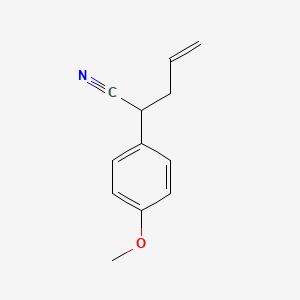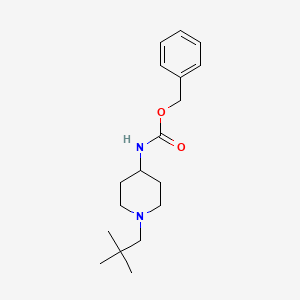
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . It is a solid compound that appears yellow to white in color . This compound is part of the carbamate family, which are esters of carbamic acid and are widely used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-neo-pentylpiperidin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 1-neo-pentylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . This method allows for high purity products through simple filtration.
化学反应分析
Types of Reactions: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or sodium ethoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of ethers or esters depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .
Biology and Medicine: This compound is studied for its potential pharmacological applications. Piperidine derivatives, including This compound , are known for their role in designing drugs that inhibit cholinesterase receptors, which are crucial in treating diseases like Alzheimer’s .
Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of various organic compounds .
作用机制
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: exerts its effects by interacting with specific molecular targets. In the case of cholinesterase inhibition, the benzyl-piperidine group binds to the catalytic site of the enzyme, interacting with amino acid residues such as tryptophan-84 , tryptophan-279 , phenylalanine-330 , and phenylalanine-331 . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
相似化合物的比较
- Benzyl (1-acetylpiperidin-4-yl)carbamate
- Benzyl (1-ethylpiperidin-4-yl)carbamate
- Benzyl (1-methylpiperidin-4-yl)carbamate
Uniqueness: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is unique due to its specific neo-pentyl substitution on the piperidine ring. This structural feature can influence its binding affinity and specificity towards molecular targets, making it distinct from other similar compounds .
属性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
benzyl N-[1-(2,2-dimethylpropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)14-20-11-9-16(10-12-20)19-17(21)22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21) |
InChI 键 |
QKMDSUHWZRNUSR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


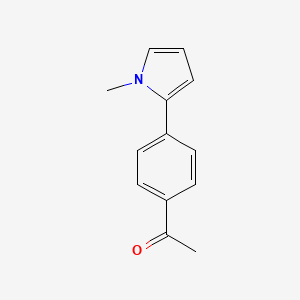
![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
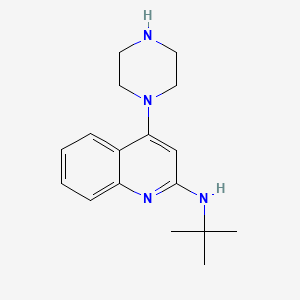
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
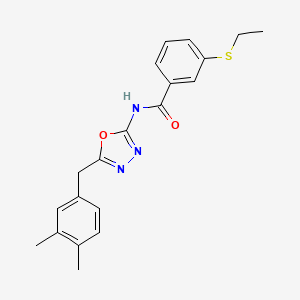
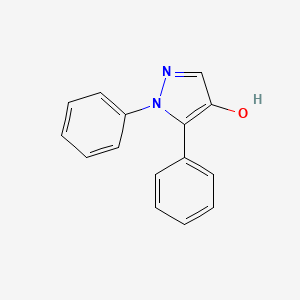
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)
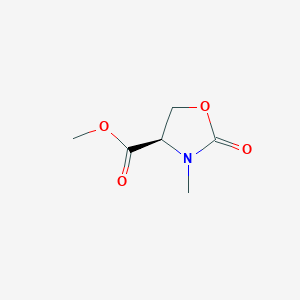
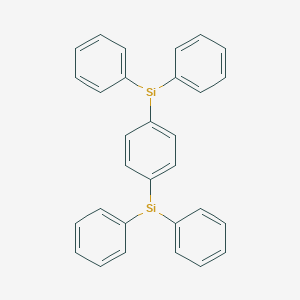
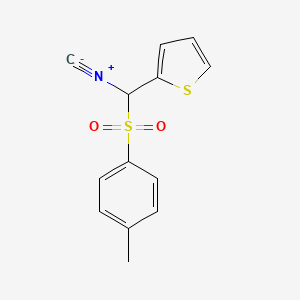
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
